2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)-

Description

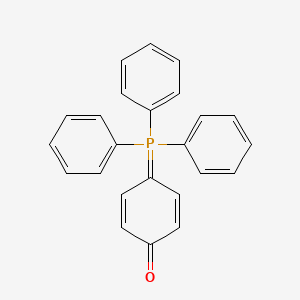

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- is a specialized organophosphorus compound characterized by a cyclohexadienone core substituted with a triphenylphosphoranylidene group. This structure is synthesized via the Wittig reaction, where ethyl (triphenylphosphoranylidene) acetate reacts with appropriate substrates to yield stereoselective products in good yields .

Properties

CAS No. |

102753-96-8 |

|---|---|

Molecular Formula |

C24H19OP |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

4-(triphenyl-λ5-phosphanylidene)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C24H19OP/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |

InChI Key |

TXENINYJROZVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=C2C=CC(=O)C=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Ylide Generation

The Wittig reaction serves as the cornerstone for synthesizing 2,5-cyclohexadien-1-one, 4-(triphenylphosphoranylidene)-. The process begins with the preparation of a triphenylphosphonium ylide, typically derived from triphenylphosphine and an alkyl halide. For instance, ethyl bromoacetate reacts with triphenylphosphine in a nucleophilic substitution to form a phosphonium salt. Subsequent deprotonation using a strong base, such as sodium hydride or lithium diisopropylamide (LDA), generates the reactive ylide.

Reaction with Cyclohexadienone Carbonyl

The ylide undergoes nucleophilic attack on the carbonyl group of 4-oxo-2,5-cyclohexadien-1-one, forming an oxaphosphetane intermediate. This intermediate rapidly collapses to yield the target compound and triphenylphosphine oxide as a byproduct. Key parameters influencing this step include solvent polarity (e.g., tetrahydrofuran or dichloromethane) and reaction temperature (typically 0–25°C).

Wessely Oxidation Followed by Wittig Functionalization

Wessely Oxidation of Phenol Derivatives

An alternative route involves the Wessely oxidation of ortho-substituted phenols to generate 2,5-cyclohexadien-1-one frameworks. For example, treatment of o-(3-alkenyl)phenols with lead tetraacetate produces 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones. Hydrolysis of the acetoxy group yields a hydroxylated intermediate, which is subsequently oxidized to the requisite carbonyl compound.

Wittig Reaction for Phosphoranylidene Incorporation

The carbonyl-containing cyclohexadienone intermediate reacts with a preformed triphenylphosphonium ylide under inert conditions. This step mirrors the classical Wittig mechanism, with the ylide’s carbanion attacking the carbonyl carbon to install the triphenylphosphoranylidene moiety.

Comparative Analysis of Synthetic Approaches

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Classical Wittig | Ylide generation + carbonyl reaction | High selectivity, predictable outcomes | Requires anhydrous conditions |

| Wessely-Wittig Tandem | Oxidation + Wittig functionalization | Modular substrate design | Multi-step purification needed |

The classical Wittig method offers simplicity and scalability, whereas the Wessely-Wittig approach enables modular construction of complex cyclohexadienone backbones.

Mechanistic Insights and Optimization

Solvent and Base Effects

Polar aprotic solvents (e.g., THF) enhance ylide stability, while bulky bases (e.g., LDA) improve reaction efficiency by minimizing side reactions. In contrast, aqueous-phase Wittig reactions, though environmentally favorable, remain less effective for sterically hindered substrates.

Stereoelectronic Considerations

The electron-withdrawing nature of the cyclohexadienone carbonyl group accelerates ylide attack, favoring rapid oxaphosphetane formation. However, conjugation with the dienone system may necessitate elevated temperatures for complete conversion.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.

Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexadienone derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive nature.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- involves its ability to act as an electrophile due to the presence of the electron-withdrawing phosphoranylidene group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Characterization

- Spectroscopic Data: IR spectra confirm lactam (1644–1660 cm⁻¹) and lactone (1726–1737, 1747–1759 cm⁻¹) functionalities, while ¹H and ¹³C NMR data (Tables I and II in ) validate the expected cyclohexadienone framework .

- Stability : The compound exhibits relative stability under alkaline conditions but decomposes into complex mixtures when treated with sodium hydroxide in boiling ethylene glycol .

Comparison with Structurally Similar Cyclohexadienones

4-(Bis(4-hydroxyphenyl)methylene)-2,5-cyclohexadien-1-one (Aurin)

Aurin (CAS 603-45-2), also known as玫红酸, shares the cyclohexadienone core but replaces the triphenylphosphoranylidene group with a bis(4-hydroxyphenyl)methylene substituent .

Key Differences :

- Reactivity: The triphenylphosphoranylidene group enables olefination in Wittig reactions, while aurin’s phenolic groups facilitate protonation/deprotonation for pH-sensitive applications .

- Synthesis: Aurin is synthesized via condensation of phenols and formaldehyde, contrasting with the Wittig-based route for the phosphoranylidene derivative .

Comparison with Other Phosphorus Ylides

Phosphonate Carbanions (Phosphono Ylides)

Phosphonate ylides (e.g., Ph₃P=CHCO₂R) feature a carbanion adjacent to a phosphoryl group. Unlike 4-(triphenylphosphoranylidene)cyclohexadienone, phosphonate ylides exhibit greater electrophilic character due to electron-withdrawing phosphoryl groups, making them reactive in Horner-Wadsworth-Emmons reactions .

Iminophosphoranes

Iminophosphoranes (e.g., Ph₃P=NR) replace the ylidic carbon with nitrogen. These compounds are less nucleophilic than phosphoranylidene derivatives and are primarily used in Staudinger reactions or as ligands in transition metal catalysis .

Stability and Decomposition Pathways

- Alkaline Hydrolysis: While 4-(triphenylphosphoranylidene)cyclohexadienone resists mild hydrolysis, prolonged treatment with NaOH in ethylene glycol yields complex mixtures, including 4-hydroxy-1-methyl-1H-quinolin-2-one . In contrast, aurin decomposes under strong acidic/basic conditions due to phenolic group ionization .

- Thermal Stability : Phosphoranylidene derivatives are generally stable at room temperature but may decompose under reflux, unlike phosphonate ylides, which require milder conditions for reactivity .

Biological Activity

2,5-Cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- (CAS No. 102753-96-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article delves into the various studies that have investigated its biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C24H19OP

- Molecular Weight : 354.3808 g/mol

- Structural Characteristics : The compound features a cyclohexadiene core with a triphenylphosphoranylidene substituent, which is significant for its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to 2,5-Cyclohexadien-1-one derivatives exhibit significant antiproliferative activity against various human cancer cell lines. For instance, studies on cyclohexa-2,5-diene-1,4-dione derivatives demonstrated their ability to induce cell death through apoptosis.

-

Mechanisms of Action :

- Cytotoxicity : In vitro tests have shown that these compounds can inhibit cell proliferation effectively. The cytotoxic effects were evaluated using the MTT assay across several cancer cell lines, including melanoma and prostate cancer cells .

- Apoptosis Induction : Flow cytometry analysis revealed that these compounds promote apoptosis through caspase activation and cleavage of PARP (poly(ADP-ribose) polymerase), indicating a well-defined apoptotic pathway .

-

Case Studies :

- A study highlighted the enhanced bioactivity of modified derivatives with n-hexyl chains, which showed increased cytotoxicity against human tumor cell lines compared to their parent compounds .

- Another investigation focused on the reactive oxygen species (ROS) generation as a mechanism for inducing apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of 2,5-Cyclohexadien-1-one is influenced by its structural modifications. The presence of substituents on the cyclohexadiene ring can significantly alter its potency and selectivity against cancer cells.

| Compound Variation | Biological Activity | Mechanism |

|---|---|---|

| Parent Compound | Moderate | General cytotoxicity |

| n-Hexyl Substituted | High | Enhanced apoptosis via ROS generation |

| Hydroxy Derivatives | Variable | Dependent on hydroxyl positioning |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-cyclohexadien-1-one derivatives with triphenylphosphoranylidene substituents, and how are these compounds characterized?

- Methodology :

- Synthesis : React triphenylphosphine (PPh₃) with azide-functionalized cyclohexanone precursors (e.g., 2,6-bis(4-azidobenzylidene)-4-methylcyclohexanone) in tetrahydrofuran (THF) at 0°C. This yields products via Staudinger-type reactions, forming triphenylphosphinylidenetriaz-1-enyl or iminophosphorane derivatives .

- Characterization : Use NMR (¹H, ¹³C, ³¹P) to confirm substitution patterns and phosphine-ylide bonding. X-ray crystallography (as in ) resolves stereochemistry and electronic interactions. Mass spectrometry validates molecular weights .

- Data Table :

| Substrate | Reaction Conditions | Product Yield | Key Spectral Data |

|---|---|---|---|

| 2,6-bis(4-azidobenzylidene)cyclohexanone | THF, 0°C, 3 eq PPh₃ | 5a (major, ~65%), 5b (minor, ~20%) | ³¹P NMR: δ 20–25 ppm (P-ylide) |

Q. How should researchers handle and store 2,5-cyclohexadien-1-one derivatives to ensure stability and safety?

- Methodology :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged storage due to potential degradation into hazardous byproducts .

- Safety : Conduct a pre-experiment hazard analysis (e.g., using ACS guidelines) to assess reactivity with oxidizers or moisture. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of triphenylphosphoranylidene-substituted cyclohexadienones in domino reactions?

- Methodology :

- Reaction Design : Utilize phosphine-catalyzed cascades (e.g., Rauhut-Currier/Michael/aldol sequences). For example, bifunctional phosphines activate α,β-unsaturated ketones, enabling nucleophilic attack and cyclization .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ketones) tracks bond reorganization. DFT calculations model transition states and charge distribution .

- Data Table :

| Reaction Type | Catalyst Loading | Key Intermediate | Observed Selectivity |

|---|---|---|---|

| Triple domino reaction | 10 mol% PPh₃ | Enolate intermediate | >90% diastereomeric excess |

Q. How does 2,5-cyclohexadien-1-one, 4-(triphenylphosphoranylidene)- modulate cellular stress pathways, and what experimental assays validate these effects?

- Methodology :

- Biological Screening : Use Stress & Toxicity PathwayFinder™ PCR arrays to quantify HSPA6, HMOX1, and other stress-response genes. Aurin analogs (structurally related) induce proteasome impairment and glutathione depletion .

- Validation : Western blotting detects phospho-PERK and ubiquitinated proteins. Flow cytometry measures reactive oxygen species (ROS) using DCFDA probes .

- Data Table :

| Assay | Target Pathway | Observed Effect | Reference |

|---|---|---|---|

| PCR Array | Heat Shock Response | 5–10-fold upregulation of HSPA6 | |

| Proteasome Activity | Ubiquitination | 2–3× increase in polyubiquitinated proteins |

Q. What strategies resolve contradictions in spectroscopic data for phosphoranylidene-cyclohexadienone adducts?

- Methodology :

- Multi-Technique Analysis : Combine X-ray crystallography () with solid-state NMR to distinguish ylide resonance vs. tautomeric forms. For ambiguous ¹H NMR signals, use 2D COSY or NOESY to assign coupling .

- Case Study : In , two products (5a and 5b) were differentiated via ³¹P NMR: δ 22 ppm (P-ylide) for 5a vs. δ 18 ppm (iminophosphorane) for 5b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.